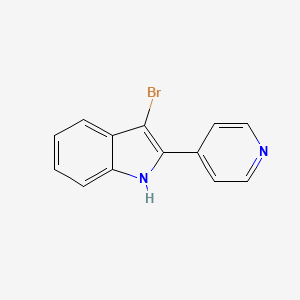

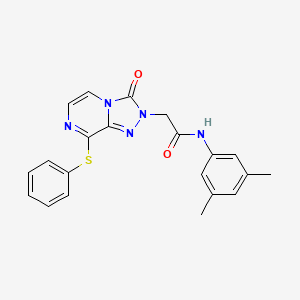

3-bromo-2-pyridin-4-yl-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

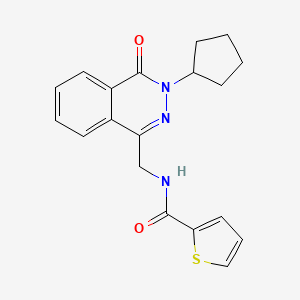

“3-bromo-2-pyridin-4-yl-1H-indole” is a compound that contains an indole moiety . Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of 3,3-Dibromo-1,3-dihydroindol-2-ones and Indole-2,3-diones

Research shows that 3,3-Dibromo-1,3-dihydroindol-2-ones, which are precursors to Indole-2,3-diones, can be formed from 3-bromoindoles, hinting at the versatility of 3-bromo-2-pyridin-4-yl-1H-indole in synthetic pathways (Parrick et al., 1989).

Crystal Structure Analysis

Studies on similar compounds like 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile have contributed to understanding the crystal structures of such compounds, which could be relevant for 3-bromo-2-pyridin-4-yl-1H-indole (Vishnupriya et al., 2014).

Formation of Imidazo Pyrido Indoles

Research on the formation of imidazo pyrido indoles suggests potential pathways for synthesizing complex structures using 3-bromo-2-pyridin-4-yl-1H-indole or related compounds (Molina et al., 1998).

Application in Organic Electronics

Optoelectronic Properties

Studies on compounds like 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine, which share structural similarities with 3-bromo-2-pyridin-4-yl-1H-indole, reveal insights into optoelectronic and charge transfer properties. This suggests potential applications in organic semiconductor devices (Irfan et al., 2019).

C-H Functionalization and Sulfur Dioxide Insertion

The palladium-catalyzed direct C-H bond sulfonylation of indoles, utilizing compounds like 1-(pyridin-2-yl)indoles, opens avenues for chemical modifications and applications in various synthetic processes (Liu et al., 2017).

Potential Biomedical Applications

Antiallergic Properties

N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, structurally similar to 3-bromo-2-pyridin-4-yl-1H-indole, have been studied for their antiallergic properties, indicating possible pharmacological applications for similar compounds (Menciu et al., 1999).

Apoptotic Inducers in Cancer Treatment

Derivatives like α-bromoacryloylamido indolyl pyridinyl propenones, which have structural similarities with 3-bromo-2-pyridin-4-yl-1H-indole, show potential as apoptotic inducers in leukemia cells. This suggests a possible role for 3-bromo-2-pyridin-4-yl-1H-indole in cancer research (Romagnoli et al., 2018).

Propiedades

IUPAC Name |

3-bromo-2-pyridin-4-yl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-12-10-3-1-2-4-11(10)16-13(12)9-5-7-15-8-6-9/h1-8,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKORZMJGALMJEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(pyridin-4-yl)-1H-indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide](/img/structure/B2699174.png)

![4-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2699182.png)

![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2699184.png)

![1-(4-Methoxyphenyl)-2-methyl-3-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2699185.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2699187.png)

![2-[(4-ethylbenzyl)sulfanyl]-6,7-dimethoxy-3-phenethyl-4(3H)-quinazolinimine](/img/structure/B2699189.png)